1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine
Description
1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine is a piperazine derivative featuring a 2-chloropyridine-4-carbonyl group at the 1-position and a 3-methylbutyl chain at the 4-position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in oncology, neurology, and virology. The 2-chloropyridine moiety enhances electron-withdrawing properties and may influence binding to biological targets, while the 3-methylbutyl substituent contributes to lipophilicity, affecting membrane permeability and metabolic stability .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(3-methylbutyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-12(2)4-6-18-7-9-19(10-8-18)15(20)13-3-5-17-14(16)11-13/h3,5,11-12H,4,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUMZHUKGFTWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridine-4-carboxylic acid and 4-(3-methylbutyl)piperazine.
Coupling Reaction: The carboxylic acid group of 2-chloropyridine-4-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Formation of Amide Bond: The activated carboxylic acid is then reacted with 4-(3-methylbutyl)piperazine to form the desired amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Chloropyridine vs. Benzoyl Groups : The target compound's 2-chloropyridine-4-carbonyl group (electron-deficient aromatic system) contrasts with benzoyl derivatives (e.g., ), which lack halogenation. This difference may enhance interactions with nucleophilic residues in enzyme active sites .
- Alkyl vs. Aromatic Substituents : The 3-methylbutyl chain (aliphatic) in the target compound likely improves metabolic stability compared to aromatic substituents (e.g., phenethyl groups in ), which are prone to oxidative metabolism.
Key Findings :
- Anticancer Potential: While direct data for the target compound is unavailable, structurally related 1-(4-substitutedbenzoyl)piperazines () exhibit potent cytotoxicity (IC50: 2–10 µM) against liver and breast cancer lines. The chloro-pyridine group in the target compound may enhance DNA intercalation or kinase inhibition .
- Neurological Targets : Unlike 1-(2-methoxyphenyl)piperazines (e.g., ), which target dopamine D2 receptors, the target compound’s 3-methylbutyl group may shift activity toward peripheral targets (e.g., ion channels or inflammatory mediators).
- Antiviral Activity: Chloropyridine-containing analogs (e.g., ) show nanomolar potency against HIV-1, suggesting the target compound could be optimized for similar applications with structural tuning .
Yield Comparison :
- Chloropyridine derivatives (e.g., ) often achieve moderate yields (40–60%), similar to benzoyl analogs (50–70% in ).
Biological Activity
1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine is a piperazine derivative characterized by a unique structure that includes a chloropyridine moiety and a 3-methylbutyl substituent. This compound has garnered attention in the fields of chemistry, biology, and medicine due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the activation of the carboxylic acid group of 2-chloropyridine-4-carboxylic acid using coupling reagents like DCC or EDC, followed by reaction with 4-(3-methylbutyl)piperazine to form an amide bond. The presence of both chloropyridine and 3-methylbutyl groups contributes to its distinct chemical reactivity and biological activity .
Anticancer Activity
Recent studies have indicated that piperazine derivatives, including those related to this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this piperazine derivative have shown inhibitory effects on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, demonstrating their potential as anticancer agents .
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of piperazine derivatives, various compounds were tested against multiple cancer cell lines. The results highlighted that these compounds could significantly inhibit cell growth, with some exhibiting long-term stability in biological environments .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5a | HUH7 | 12.5 | Apoptosis induction |
| Compound 5b | MCF7 | 15.0 | Cell cycle arrest |
| Compound 5c | HCT-116 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar piperazine derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA. This suggests that the incorporation of specific substituents can enhance the antimicrobial efficacy of piperazine derivatives .
Research Findings on Antimicrobial Activity
A study focusing on piperazine derivatives showed that modifications in their structure could lead to improved activity against various bacterial strains. For example, derivatives with hydrophobic groups were found to be more effective than their hydrophilic counterparts.
| Derivative | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Piperazine Derivative A | Micrococcus luteus | 0.41 |
| Piperazine Derivative B | Staphylococcus aureus | 2.0 |
| Piperazine Derivative C | Enterococcus faecalis | 5.0 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. This may include binding to enzymes or receptors involved in critical signaling pathways, leading to altered cellular functions such as apoptosis or inhibition of proliferation.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with receptors that regulate cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
